6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
Description
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is a bicyclic compound featuring a 1,6-diazabicyclo[3.1.0]hexane core with a chloro substituent at position 6, a methyl group on the nitrogen atom, and a carboxamide moiety at position 4. This structure combines steric and electronic effects from the chloro and methyl groups, along with the hydrogen-bonding capability of the carboxamide, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ti-Mediated Intramolecular Reductive Cyclopropanation
This method, adapted from Joullié’s work, involves the reductive cyclization of N-allyl-α-aminocarboxylic acid derivatives. For example, N-allyl-α-aminocarboxylic acid N,N-dimethylamides (e.g., 24 and 25 ) undergo cyclopropanation using chlorotitanium triisopropoxide and cyclopentylmagnesium chloride, yielding a mixture of endo- and exo-diastereomers in a 2:1 ratio. The reaction proceeds via a titanium-mediated [2+1] cycloaddition mechanism, forming the bicyclic structure with high stereochemical control.
Reaction Conditions :
Hydrogenation of Bicyclic Intermediates
Alternative routes employ hydrogenation of preformed bicyclic enamines. For instance, Pd/C-catalyzed hydrogenation of 6-N-(3-azabicyclo[3.1.0]hexyl)-2-hydroxy-2-cyclohexyl-2-phenyl acetamide at 45 psi for 3 hours selectively reduces double bonds while preserving the cyclopropane ring. This method is advantageous for substrates sensitive to strong reducing agents.
Chloro-Substitution at Position 6
Introducing the chlorine atom at position 6 requires precise electrophilic substitution or nucleophilic displacement.
Direct Chlorination via Halogenation Agents
Chlorine can be introduced using reagents like 1-chloro-6,6-dimethyl hepta-2,4-diyne. In Example 23 of Patent WO2004052857A1, 3,5-difluoro benzyl bromide is replaced with this chlorinated alkyne to achieve regioselective substitution at position 6. The reaction proceeds in DMF at 0°C, facilitated by hydroxy benzotriazole (HOBt) and N-methyl morpholine (NMM).
Key Data :
Nucleophilic Displacement of Bromine
Bromine intermediates, such as 6-[N-β-bromobutyl, N-tert-butyloxycarbonyl, N-3-benzyl-3-azabicyclo[3.1.0]hexane], undergo nucleophilic substitution with chloride ions. This method, detailed in Example 10 of EP1572648A1, employs potassium iodide as a catalyst in DMF, yielding the chloro-derivative after column chromatography.
Installation of N-Methylcarboxamide at Position 5
The carboxamide group is introduced via coupling reactions or sequential oxidation-amination.
Carbodiimide-Mediated Amide Bond Formation
A solution of 6-chloro-3-azabicyclo[3.1.0]hexane is reacted with N-methylcarboxamide precursors using HOBt and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method, adapted from Example 1 of WO2004052857A1, achieves yields of 75–80% after purification by silica gel chromatography.
Optimized Parameters :
Reductive Amination of Keto Intermediates
An alternative route involves oxidizing position 5 to a ketone followed by reductive amination with methylamine. Hydrogenation under 30 psi H₂ in methanol with Pd/C selectively reduces the imine bond, affording the N-methylcarboxamide derivative.
Purification and Characterization
Final purification employs silica gel chromatography (100–200 mesh) with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H-NMR (CDCl₃) : δ 3.58 (s, 2H, benzylic), 3.15 (m, 3H, piperazine protons), 1.65–1.60 (m, 3H, cyclopropyl)
Challenges and Optimization Strategies
Chemical Reactions Analysis
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing the introduction of different substituents. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
The 1,6-diazabicyclo[3.1.0]hexane core is shared with several derivatives, but substituent variations lead to distinct properties:
Key Observations:
- For example, methyl groups in 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane cause H...H repulsion, flattening the 5-membered ring . The bulkier chloro substituent may exacerbate this effect.
- Optical Activity : Unlike 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid, which was resolved into enantiomers using l-ephedrine salts , the target compound’s stereochemical behavior remains unstudied. Its chiral centers (if present) would require similar resolution techniques.
Electronic and Functional Group Comparisons
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may reduce acidity compared to the carboxylic acid derivatives in , altering solubility and hydrogen-bonding interactions.
- Chloro vs. Methoxy Substituents: highlights a dichloro-dimethoxy-oxabicyclo compound with distinct electronic properties due to methoxy groups.
Melting Points and Stability
While melting points for the target compound are unavailable, pyrazole carboxamides in show melting points ranging from 123–183°C, influenced by substituents like chloro and aryl groups . The target compound’s carboxamide and chloro substituents may similarly enhance crystalline stability.
Biological Activity
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₀ClN₃O
- Molecular Weight : 175.62 g/mol
- CAS Number : 113085-29-3
- Density : 1.45 g/cm³ (predicted)
- pKa : 16.91 (predicted) .
Research indicates that compounds similar to this compound act primarily as inhibitors of the enzyme Inosine Monophosphate Dehydrogenase (IMPDH), which is crucial in purine biosynthesis. Inhibition of IMPDH leads to a depletion of intracellular guanine nucleotides, effectively suppressing DNA synthesis and inducing cytotoxicity in rapidly dividing cancer cells .
Antitumor Effects
Studies have demonstrated that derivatives of diazabicyclo compounds exhibit potent antitumor activity against various cancer cell lines, including:
- Human leukemias
- Lymphomas
- Breast cancer
- Glioma
- HeLa-S3 uterine carcinoma
The effective concentration (ED50) for these compounds ranges from 0.3 to 12 µM, indicating strong cytotoxic effects .
Selectivity for Type II IMPDH
The specificity of these compounds for the type II isoform of IMPDH makes them attractive candidates for targeted cancer therapy. Competitive inhibition studies have shown K(i) values between 5.1 to 63 µM, suggesting a high affinity for this isoform compared to type I .
Case Study 1: In Vitro Efficacy
A study evaluated the cytotoxic effects of various diazabicyclo derivatives on human cancer cell lines. The results indicated that the addition of specific moieties enhanced the efficacy against tumor cells while minimizing effects on normal cells.
| Compound | Cell Line | ED50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa-S3 | 0.5 | IMPDH inhibition |
| Compound B | Breast Cancer | 2.0 | IMPDH inhibition |
| Compound C | Glioma | 1.5 | IMPDH inhibition |
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on modifying the chemical structure of diazabicyclo compounds to enhance their biological activity. Key findings include:
- The presence of a benzoyl group significantly increased potency.
- Modifications at the nitrogen positions affected selectivity for IMPDH isoforms.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, and how can intermediates be validated?
- Methodological Answer : Begin with bicyclic precursors such as 3-azabicyclo[3.1.0]hexane derivatives (e.g., tert-butyl-protected intermediates like BP 1176 ). Introduce the chloro and methyl substituents via nucleophilic substitution or catalytic methylation. Validate intermediates using LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify regioselectivity. For example, compare spectral data with structurally analogous bicyclic compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane carboxylate derivatives ).
Q. How can researchers resolve ambiguities in the stereochemical configuration of the diazabicyclo core?
- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with computational methods (DFT-based geometry optimization) to predict stable conformers. Cross-reference with NOESY NMR to identify spatial proximity of protons, particularly in the fused bicyclic system. For instance, apply strategies used for resolving azabicyclo[3.2.0]heptane derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., serine hydrolases or proteases) due to the compound’s β-lactamase inhibitor-like bicyclic structure. Employ fluorogenic substrates to measure IC₅₀ values. Include positive controls like clavulanic acid derivatives and validate results with dose-response curves. Ensure reproducibility via triplicate runs .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For example, COMSOL Multiphysics simulations can model heat transfer and reaction kinetics in flow reactors to prevent thermal degradation . Monitor byproducts via HPLC-PDA and adjust purification protocols (e.g., chiral chromatography for enantiomeric separation) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against β-lactamase or neurological targets (e.g., monoamine oxidases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare with structural analogs, such as 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives, to identify conserved interaction motifs .
Q. How should contradictory data between in silico predictions and experimental bioactivity be addressed?
- Methodological Answer : Re-examine force field parameters in simulations (e.g., solvation effects or protonation states). Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, refine the theoretical framework by integrating quantum mechanical/molecular mechanical (QM/MM) hybrid models . Document iterative hypothesis testing to align computational and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
